molecular formula C14H10ClIN2O2S B1429922 5-chloro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1241675-24-0

5-chloro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1429922
M. Wt: 432.7 g/mol
InChI Key: NJVXZTXQZUABTK-UHFFFAOYSA-N
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Description

The compound “5-chloro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic molecule that contains a pyrrolopyridine core substituted with a chloro, iodo, and a 4-methylbenzenesulfonyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrolopyridine core, followed by halogenation to introduce the chloro and iodo groups, and finally a sulfonation reaction to attach the 4-methylbenzenesulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolopyridine ring, which is a fused ring system containing a five-membered pyrrole ring and a six-membered pyridine ring. The pyrrolopyridine core would be substituted at the 1, 3, and 5 positions with the 4-methylbenzenesulfonyl, iodo, and chloro groups, respectively .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the halogen and sulfonyl substituents. For example, the iodo and chloro groups could potentially undergo nucleophilic substitution reactions . The sulfonyl group could also participate in a variety of reactions, such as elimination or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen atoms and the sulfonyl group could impact its polarity, solubility, and reactivity .

Scientific Research Applications

  • Halogenation of Polyalkylbenzenes : The compound is related to research in halogenation processes. For example, a study by Bovonsombat and Mcnelis (1993) discusses the use of similar compounds in the ring halogenation of polyalkylbenzenes, employing N-Halosuccinimide and acidic catalysts (Bovonsombat & Mcnelis, 1993).

  • Preparation and Reactions of 1H-pyrrolo[2,3-b]pyridines : Herbert and Wibberley (1969) investigated the preparation of 1H-pyrrolo[2,3-b]pyridines, a similar compound, and explored their reactions including nitration, bromination, iodination, and reaction with Mannich bases (Herbert & Wibberley, 1969).

  • Versatile Building Blocks in Synthesis : Figueroa‐Pérez et al. (2006) highlighted the use of related pyrrolo[2,3-b]pyridine derivatives as versatile building blocks in the synthesis of other chemical compounds (Figueroa‐Pérez et al., 2006).

  • Photolysis in the Production of Pyrimidines : Allen et al. (1977) conducted a study involving the photolysis of iodopyrimidines in solutions, which is relevant to understanding the behavior of similar halogenated pyrrolopyridines (Allen et al., 1977).

  • Synthesis of Furo[3,2-c]pyridinium Tosylates : Bencková and Krutošíková (1999) reported on the synthesis of furo[3,2-c]pyridinium tosylates, which are related to the compound (Bencková & Krutošíková, 1999).

  • 1,4-Dihydropyridine Synthesis : Borgarelli et al. (2022) discuss the synthesis of a 1,4-dihydropyridine scaffold, which has relevance to the compound's chemical structure and potential applications (Borgarelli et al., 2022).

Safety And Hazards

As with any chemical compound, handling “5-chloro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study and application of complex organic molecules like “5-chloro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine” are active areas of research in organic chemistry. Future directions could include exploring its potential uses in various fields such as medicinal chemistry, materials science, or as an intermediate in the synthesis of other complex molecules .

properties

IUPAC Name

5-chloro-3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIN2O2S/c1-9-2-4-11(5-3-9)21(19,20)18-8-13(16)12-6-10(15)7-17-14(12)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVXZTXQZUABTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857505
Record name 5-Chloro-3-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine

CAS RN

1241675-24-0
Record name 5-Chloro-3-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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